N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide
Description
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide is a benzimidazole-derived compound characterized by a benzamide group attached to the 5-position of the benzimidazole core and a methoxymethyl substituent at the 2-position. The methoxymethyl group enhances solubility and may influence receptor-binding interactions due to its electron-donating properties.
Properties
IUPAC Name |
N-[2-(methoxymethyl)-3H-benzimidazol-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-21-10-15-18-13-8-7-12(9-14(13)19-15)17-16(20)11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H,17,20)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYJBCFSPVKIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC2=C(N1)C=C(C=C2)NC(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide typically involves the condensation of o-phenylenediamine with benzaldehyde derivatives under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or acetic acid. The resulting benzimidazole intermediate is then further reacted with methoxymethyl chloride to introduce the methoxymethyl group at the 2-position of the benzimidazole ring .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole amines.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other benzimidazole derivatives .
Mechanism of Action
The mechanism of action of N-[2-(methoxymethyl)-1H-benzimidazol-5-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and disrupting biological pathways. For example, it may act as an allosteric activator of human glucokinase, enhancing its catalytic activity and regulating glucose metabolism . The specific molecular targets and pathways involved depend on the biological context and the specific application being studied .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzimidazole Derivatives
Key Observations :
- Methoxymethyl vs.
- Thiophene vs. Benzamide : The thiophene-carboxamide analog () retains the methoxymethyl group but replaces benzamide with a thiophene ring, which may alter electronic properties and binding specificity .
- Triazole-Thiazole Hybrids : Compounds like 9c () incorporate larger heterocyclic systems, increasing molecular complexity and likely improving receptor interaction through multipoint binding .
Table 2: Pharmacological Profiles of Selected Analogs
Key Observations :
- GPR35 Agonism: The tetrazole-substituted benzamide () demonstrates nanomolar potency, suggesting that electron-withdrawing groups (tetrazole) enhance GPR35 activation compared to the methoxymethyl group .
- Sigma Receptor Targeting: Radioiodinated benzamides like [125I]PIMBA show high affinity for prostate cancer cells (Kd = 5.80 nM), indicating that benzamide derivatives with lipophilic substituents (e.g., piperidinyl) are effective diagnostic agents .
- Enzyme Inhibition : Compound 9c’s α-glucosidase inhibition () highlights the role of triazole-thiazole motifs in enhancing binding affinity through hydrophobic interactions .
Physicochemical and Druglikeness Properties
Table 3: Physicochemical Comparison
Key Observations :
- Methoxymethyl vs. Amino Group: The amino analog () has lower logP and higher solubility due to increased polarity, whereas the methoxymethyl group provides a balance between lipophilicity and solubility .
- Druglikeness : Compounds complying with Lipinski’s rule (e.g., ) typically exhibit molecular weights <500 and logP <5, making the target compound (MW = 287.34, logP ~2.5) a promising candidate for further development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
